N1-(2-methyl-5-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide
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Overview
Description
N1-(2-methyl-5-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of nitro, methyl, and phenoxy groups attached to an oxalamide backbone, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methyl-5-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide typically involves the reaction of 2-methyl-5-nitroaniline with 4-phenoxyaniline in the presence of oxalyl chloride. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Step 1: Preparation of oxalyl chloride solution in anhydrous solvent (e.g., dichloromethane).
Step 2: Addition of 2-methyl-5-nitroaniline to the oxalyl chloride solution, followed by stirring at low temperature.
Step 3: Gradual addition of 4-phenoxyaniline to the reaction mixture, maintaining the temperature and stirring.
Step 4: Purification of the resulting product through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methyl-5-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Generation of various oxidized products.
Substitution: Creation of substituted phenoxy derivatives.
Scientific Research Applications
N1-(2-methyl-5-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N1-(2-methyl-5-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide involves its interaction with specific molecular targets. The nitro and phenoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-methyl-5-nitrophenyl)-N2-(4-methoxyphenyl)oxalamide
- N1-(2-methyl-5-nitrophenyl)-N2-(4-chlorophenyl)oxalamide
- N1-(2-methyl-5-nitrophenyl)-N2-(4-fluorophenyl)oxalamide
Uniqueness
N1-(2-methyl-5-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. The presence of the phenoxy group, in particular, enhances its ability to participate in diverse chemical reactions and interact with biological targets.
Properties
IUPAC Name |
N'-(2-methyl-5-nitrophenyl)-N-(4-phenoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5/c1-14-7-10-16(24(27)28)13-19(14)23-21(26)20(25)22-15-8-11-18(12-9-15)29-17-5-3-2-4-6-17/h2-13H,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJCDBDQIUJRQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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